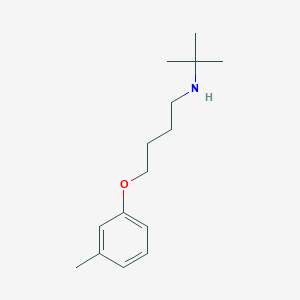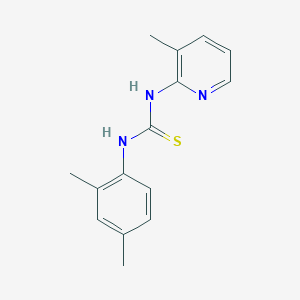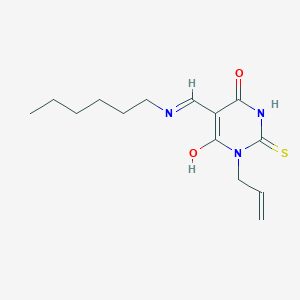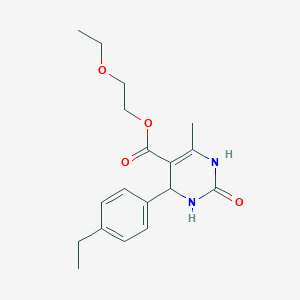
N-tert-butyl-4-(3-methylphenoxy)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-4-(3-methylphenoxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group, a butan-1-amine chain, and a 3-methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(3-methylphenoxy)butan-1-amine typically involves the reaction of tert-butylamine with 4-(3-methylphenoxy)butan-1-ol. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-4-(3-methylphenoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-tert-butyl-4-(3-methylphenoxy)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of N-tert-butyl-4-(3-methylphenoxy)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine
- N-tert-butyl-4-(4-methylphenoxy)butan-1-amine
- N-tert-butyl-4-(2-methylphenoxy)butan-1-amine
Uniqueness
N-tert-butyl-4-(3-methylphenoxy)butan-1-amine is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Propiedades
IUPAC Name |
N-tert-butyl-4-(3-methylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-13-8-7-9-14(12-13)17-11-6-5-10-16-15(2,3)4/h7-9,12,16H,5-6,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWAQWJSPCGFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4915201.png)
![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B4915203.png)


![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-ethyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B4915228.png)

![2,5-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE](/img/structure/B4915248.png)
![4-Hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione](/img/structure/B4915249.png)
![4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid](/img/structure/B4915260.png)

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4915277.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[2-(1-piperidinyl)ethyl]propanamide](/img/structure/B4915288.png)
![(2-CHLORO-6-FLUOROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4915303.png)
![1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B4915306.png)
